molecular formula C7H7BrClN3 B13665354 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride

6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B13665354
M. Wt: 248.51 g/mol
InChI Key: VPQSRIMBBVNKNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur in a one-pot tandem reaction with TBHP . These reactions are generally mild and do not require the use of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications.

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-3-6(9)11(7)4-5;/h1-4H,9H2;1H

InChI Key

VPQSRIMBBVNKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)N.Cl

Origin of Product

United States

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